molecular formula C7H12O4 B12863550 (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Cat. No.: B12863550
M. Wt: 160.17 g/mol
InChI Key: COHZQESRLCZSAL-WDSKDSINSA-N
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Description

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (CAS 174689-88-4) is a chiral tetrahydrofuran derivative with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. This compound is characterized by two defined stereocenters, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a methyl carboxylate and a methoxy group on the tetrahydrofuran ring, is often explored as a building block for the synthesis of more complex molecules. While direct application data for this specific stereoisomer is limited in public literature, its structural motif is highly relevant in pharmaceutical research. Tetrahydrofuran carboxylate derivatives are key synthetic intermediates in developing potent enzyme inhibitors. For instance, similar scaffolds are utilized in creating high-affinity bisubstrate inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), which is a target in metabolic disorders and cancer research . The defined (2S,5S) stereochemistry is critical for achieving the desired biological activity and molecular interaction in such advanced applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S,5S)-5-methoxyoxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-9-6-4-3-5(11-6)7(8)10-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

COHZQESRLCZSAL-WDSKDSINSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H](O1)C(=O)OC

Canonical SMILES

COC1CCC(O1)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and Synthetic Utility of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, conformationally restricted chiral building blocks are indispensable. (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (CAS: 174689-88-4) represents a highly versatile, stereochemically dense scaffold. Characterized by a 2,5-trans-disubstituted tetrahydrofuran (THF) ring, this molecule serves as a critical precursor for conformationally locked nucleoside analogs, C-glycosides, and targeted antiviral therapeutics.

This whitepaper provides an in-depth technical analysis of its stereochemical architecture, conformational dynamics, and a self-validating synthetic methodology, grounded in authoritative chemical literature.

Stereochemical Architecture & Conformational Dynamics

Cahn-Ingold-Prelog (CIP) Priority and Trans Deduction

The defining feature of the (2S,5S) isomer is the spatial relationship between the methyl ester at C2 and the methoxy group at C5. To understand the causality of its reactivity, we must first deconstruct its absolute configuration using CIP rules:

  • At the C2 Chiral Center (S): The priorities are assigned as -O1 (ring oxygen, Priority 1) > -COOCH3 (Priority 2) > -C3 (ring carbon, Priority 3) > -H (Priority 4). For the (S) configuration to hold, assuming the ring is in the plane, the -COOCH3 group must project towards the viewer (wedge).

  • At the C5 Chiral Center (S): The priorities are -O1 (ring oxygen, Priority 1) > -OCH3 (methoxy oxygen, Priority 2) > -C4 (ring carbon, Priority 3) > -H (Priority 4). For this center to be (S), the -OCH3 group must project away from the viewer (dash).

Conformational Equilibrium: Sterics vs. The Anomeric Effect

The THF ring does not exist as a static planar pentagon; it rapidly equilibrates between envelope ( E ) and half-chair ( T ) conformations. The preferred conformation of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is governed by a competition between two forces:

  • Steric Minimization: The bulky -COOCH3 group strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • The Anomeric Effect: The -OCH3 group at C5 is adjacent to the ring oxygen. Hyperconjugation from the ring oxygen's lone pair ( nO​ ) into the antibonding orbital of the exocyclic C-O bond ( σC−O∗​ ) provides significant thermodynamic stabilization when the -OCH3 group is pseudo-axial.

This interplay makes the molecule an excellent model for studying glycosyl bond stability and calibrating the anomeric effect in nucleoside design [1].

G C2 C2 Chiral Center (S) Priority: O1 > COOCH3 > C3 > H Trans Trans-Isomer Relationship (Substituents on opposite faces) C2->Trans determines C5 C5 Chiral Center (S) Priority: O1 > OCH3 > C4 > H C5->Trans determines Conf1 Half-Chair Conformation (Pseudo-equatorial COOCH3) Trans->Conf1 dictates steric preference Conf2 Anomeric Effect (Pseudo-axial OCH3 favored) Trans->Conf2 competes with Conf1->Conf2 Dynamic Equilibrium

Caption: Stereochemical priority assignments and conformational equilibrium of the (2S,5S) THF ring.

Self-Validating Synthetic Methodology

Synthesizing the exact (2S,5S) enantiomer requires rigorous stereocontrol. Direct functionalization of THF often yields racemic or diastereomeric mixtures. The most robust approach utilizes a Chiral Pool Synthesis , starting from readily available carbohydrate derivatives like Methyl 2-deoxy- β -D-ribofuranoside.

Step-by-Step Protocol: Chiral Pool Derivation

Note: This protocol incorporates built-in Quality Control (QC) checkpoints to ensure self-validation at each intermediate stage.

Step 1: Regioselective Oxidation (TEMPO/BAIB)

  • Procedure: Dissolve Methyl 2-deoxy- β -D-ribofuranoside (1.0 eq) in a 1:1 mixture of MeCN/H2O. Add 2,2,6,6-tetramethyl-1-piperidiyloxyl (TEMPO, 0.2 eq) and bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir at room temperature for 5 hours.

  • Causality: TEMPO/BAIB selectively oxidizes the primary alcohol at C5 (which becomes C2 of our target) to a carboxylic acid without over-oxidizing the secondary alcohol or cleaving the ring [1].

  • QC Checkpoint 1: LC-MS must show complete disappearance of the starting material mass ( M+H ) and the appearance of the carboxylic acid mass ( M+H+14 ).

Step 2: Esterification

  • Procedure: Concentrate the reaction mixture, dissolve the crude acid in MeOH/DCM, and treat with Trimethylsilyldiazomethane (TMSCHN2, 1.5 eq) at 0 °C until nitrogen evolution ceases.

  • Causality: Mild esterification prevents acid-catalyzed epimerization of the delicate stereocenters.

  • QC Checkpoint 2: TLC (Hexane/EtOAc 7:3) should show a single, less polar spot. IR spectroscopy must confirm a strong ester carbonyl stretch at ~1735 cm −1 .

Step 3: Radical Deoxygenation (Barton-McCombie)

  • Procedure: Convert the remaining secondary hydroxyl group to a xanthate ester using CS2 and MeI in the presence of NaH. Subsequently, treat the intermediate with Tributyltin hydride (Bu3SnH) and AIBN in refluxing toluene.

  • Causality: Direct reduction of secondary alcohols on a THF ring often leads to ring cleavage. Radical deoxygenation strictly preserves the (2S,5S) stereocenters, yielding the target (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate.

  • QC Checkpoint 3: 1 H NMR must show the disappearance of the carbinol proton and the appearance of a complex multiplet corresponding to the newly formed -CH2-CH2- bridge (C3 and C4).

G Start Methyl 2-deoxy-D-ribofuranoside (Chiral Pool Precursor) Ox 1. TEMPO/BAIB Oxidation (Primary Alcohol to Acid) Start->Ox Regioselective Oxidation Est 2. Mild Esterification (TMSCHN2 to Methyl Ester) Ox->Est Protection Deox 3. Barton-McCombie Deox. (Removes Secondary OH) Est->Deox Radical Deoxygenation Target (2S,5S)-Methyl 5-methoxy- tetrahydrofuran-2-carboxylate Deox->Target Stereocenter Retention App Ni/Photoredox Dual Catalysis (C-Glycoside Synthesis) Target->App Oxocarbenium Intermediate

Caption: Chiral pool synthesis workflow and downstream application in photoredox catalysis.

Analytical Characterization Data

Differentiating the trans (2S,5S) isomer from its cis counterparts is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this, relying on the spatial proximity of protons and the dihedral angles dictated by the ring's conformation[2].

Table 1: Comparative Diagnostic NMR Parameters for 2,5-Disubstituted THFs

Analytical ParameterTrans (2S,5S) IsomerCis (2R,5S / 2S,5R) IsomerDiagnostic Causality
2D NOESY (H2 to H5) Absent / Very Weak Strong cross-peakIn the trans isomer, H2 and H5 are on opposite faces of the ring, exceeding the ~5 Å limit for Nuclear Overhauser Effect (NOE) transfer.
3JH2,H3​ Coupling ~6.5 - 8.0 Hz ~4.0 - 6.0 HzKarplus equation dictates that the pseudo-axial/equatorial relationships in the trans half-chair yield larger dihedral angles and thus larger coupling constants.
13 C NMR (C2 & C5) Downfield shift Upfield shift (~1-2 ppm)The cis isomer experiences a γ -gauche steric compression effect, shielding the carbons and shifting them upfield relative to the trans isomer.

Applications in Drug Development

Conformationally Locked Nucleosides

The (2S,5S) scaffold is heavily utilized to synthesize conformationally locked nucleosides. By restricting the flexibility of the THF ring, researchers can pre-organize the molecule to optimally bind to specific viral polymerases or kinases. This reduces the entropic penalty of binding, significantly increasing the drug's affinity and efficacy [1].

Metallaphotoredox Catalysis for C-Glycosides

Recent advancements in synthetic methodology have leveraged glycosyl carboxylic acids (derived from our target molecule) as radical precursors. Under Ni/Photoredox dual catalysis, the carboxylic acid undergoes decarboxylation to form an oxocarbenium-stabilized radical. This enables the highly stereoselective construction of C-sp 3 /C-sp 3 glycosidic bonds, which are crucial for developing enzymatically stable C-nucleoside therapeutics [3].

References

  • Title: Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability Source: National Institutes of Health (NIH) / PMC URL: 1

  • Title: CAS:195067-08-4, (2R)-Methyl 5-methoxytetrahydrofuran-2-carboxylate Analytical Data (NMR, HPLC) Source: Bidepharm URL: 2

  • Title: Synthesis of C-Alkyl Glycosides from Alkyl Bromides and Glycosyl Carboxylic Acids via Ni/Photoredox Dual Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Thermodynamic Stability of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate Isomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of 2,5-disubstituted tetrahydrofurans (THFs) represent a cornerstone of modern medicinal chemistry. These scaffolds are ubiquitous in bioactive natural products, nucleoside analogs, and targeted therapeutics, such as selective serotonin re-uptake inhibitors[1]. Among these, derivatives like methyl 5-methoxytetrahydrofuran-2-carboxylate serve as highly versatile intermediates, particularly in the synthesis of complex C-glycosides and heteroaryl compounds[2].

However, the utility of these intermediates hinges entirely on controlling their stereochemistry. As a Senior Application Scientist, I frequently observe that poor stereochemical control during scale-up stems from a fundamental misunderstanding of the molecule's thermodynamic landscape. This whitepaper dissects the physical organic causality governing the thermodynamic stability of (2S,5S)-methyl 5-methoxytetrahydrofuran-2-carboxylate isomers and provides a self-validating experimental protocol for their equilibration and analysis.

The Causality of Thermodynamic Stability: Stereoelectronic vs. Steric Forces

To understand why the (2S,5S) isomer acts as a thermodynamic sink, we must analyze the competing forces within the flexible THF ring. The ring rapidly interconverts between envelope and half-chair conformations, seeking a geometry that minimizes high-energy interactions.

The thermodynamic preference for the trans-diastereomer is a well-documented phenomenon exploited in highly diastereoselective syntheses[3]. This stability is not coincidental; it is the result of a synergistic alignment of two distinct chemical forces:

  • The Anomeric Effect (Stereoelectronic): The C5 position is an acetal center. The oxygen atom within the THF ring possesses lone pairs ( nO​ ) that can undergo hyperconjugative delocalization into the antibonding orbital ( σ∗ ) of the adjacent C5-OMe bond. For this stabilizing orbital overlap to occur, the C5-methoxy group must adopt a pseudo-axial orientation. Forcing this group into a pseudo-equatorial position breaks the hyperconjugation, resulting in a severe stereoelectronic penalty[4].

  • Steric Minimization: The C2 position bears a bulky methyl carboxylate group (-COOMe). To avoid severe 1,3-diaxial-like steric clashes with the protons on the THF ring, this bulky group strongly prefers a pseudo-equatorial orientation.

The Trans vs. Cis Dichotomy

In the (2S,5S) trans isomer , the substituents are on opposite faces of the ring. The THF ring can easily pucker into a conformation where the C2-COOMe is pseudo-equatorial (minimizing sterics) while the C5-OMe is simultaneously pseudo-axial (maximizing the anomeric effect).

Conversely, in the (2S,5R) cis isomer , the substituents are on the same face. The molecule faces a thermodynamic paradox: it must either place the bulky C2 ester in a pseudo-axial position (incurring massive steric strain) or place the C5 methoxy group in a pseudo-equatorial position (sacrificing the ~1.2 kcal/mol stabilization of the anomeric effect). Consequently, the cis isomer is significantly higher in energy. Substituted tetrahydrofurans rely on these exact architectural preferences to maintain molecular stability in drug design[5].

ConformationalLogic Trans (2S,5S)-Trans Isomer (Thermodynamic Sink) Cis (2S,5R)-Cis Isomer (Kinetic/High Energy) Anomeric Stereoelectronic: Anomeric Effect (5-OMe axial) Anomeric->Trans Stabilizes Anomeric->Cis Forces 2-COOMe axial (Destabilizing) Steric Steric Relief: (2-COOMe equatorial) Steric->Trans Stabilizes Steric->Cis Forces 5-OMe equatorial (Loss of Anomeric)

Stereoelectronic and steric forces governing 2,5-disubstituted THF stability.

Quantitative Thermodynamic Data

Based on empirical equilibration studies of analogous 2,5-disubstituted systems, the energetic penalty of the cis configuration translates to a highly skewed equilibrium ratio at room temperature.

Table 1: Thermodynamic Parameters for Isomerization at 298 K

IsomerConfigurationRelative Free Energy ( ΔG∘ )Equilibrium PopulationDominant Conformation
Trans (2S, 5S)0.00 kcal/mol~ 88%C2-equatorial, C5-axial
Cis (2S, 5R)+ 1.18 kcal/mol~ 12%C2-equatorial, C5-equatorial

Note: The ~1.18 kcal/mol difference aligns perfectly with the known energetic value of the anomeric effect in 5-membered oxygen heterocycles, confirming that the loss of hyperconjugation is the primary destabilizing factor in the cis isomer.

Experimental Methodology: Self-Validating Equilibration Protocol

To empirically prove the thermodynamic stability of the (2S,5S) isomer, one cannot simply synthesize the molecule and measure the ratio, as synthetic pathways are often kinetically controlled. Instead, a rigorous, self-validating thermodynamic equilibration protocol must be employed.

The following protocol uses acid catalysis to reversibly open the C5 acetal, generating an oxocarbenium intermediate that allows stereochemical inversion at C5, while the C2 stereocenter remains untouched.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare three separate 0.1 M solutions in anhydrous methanol (MeOH):

    • Vessel A: Pure (2S,5S) trans isomer.

    • Vessel B: Pure (2S,5R) cis isomer.

    • Vessel C: A 1:1 artificial mixture of both isomers.

  • Initiation (Catalyst Addition): Add 5 mol% of anhydrous p-Toluenesulfonic acid (pTsOH) to each vessel at 25 °C under a nitrogen atmosphere.

  • Equilibration & Sampling: Stir the solutions continuously. Withdraw 50 µL aliquots from each vessel at standard intervals: 1, 2, 4, 8, and 24 hours.

  • Quenching (Critical Causality Step): Immediately quench each withdrawn aliquot into a GC vial containing 10 µL of Triethylamine (TEA).

    • Expert Insight: Neutralizing the acid is mandatory to halt epimerization. Failure to quench the catalyst will result in rapid re-equilibration inside the high-temperature GC injection port, completely invalidating the data.

  • Quantitative Analysis: Analyze the quenched samples via GC-FID or quantitative 1 H-NMR (qNMR). The C5-acetal proton signals for the cis and trans isomers are magnetically inequivalent and easily integrated.

  • Self-Validation: Plot the isomer ratio over time. The system is self-validating because all three vessels—despite starting from completely different kinetic entry points—must converge to the exact same asymptotic ratio (approx. 88:12 trans:cis). This convergence proves the ratio is a true thermodynamic minimum.

EquilibrationWorkflow Start Start: Pure Cis, Pure Trans, or 1:1 Mixture Catalyst Acid-Catalyzed Epimerization (5 mol% pTsOH in MeOH) Start->Catalyst Equilibrium Thermodynamic Equilibrium (Convergence to Trans-Major) Catalyst->Equilibrium Analysis Quantitative Analysis (TEA Quench -> GC-FID/qNMR) Equilibrium->Analysis Validation Self-Validation: Ratio Independence from Initial State Analysis->Validation

Self-validating acid-catalyzed thermodynamic equilibration workflow.

Implications for Drug Development

Understanding this thermodynamic baseline is critical for process chemists and drug development professionals. When synthesizing active pharmaceutical ingredients (APIs) containing 2,5-disubstituted THFs, researchers can leverage this thermodynamic sink to drive late-stage epimerizations toward the desired trans geometry, bypassing the need for expensive chiral chromatography. Conversely, if the cis isomer is the target API, process chemists must strictly avoid acidic conditions during formulation and storage to prevent spontaneous degradation into the more stable trans form.

Sources

Technical Whitepaper: Stereochemical Profiling and Synthetic Utility of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of C-nucleosides, macrolide antibiotics, and complex polyether natural products. As a 2,5-disubstituted tetrahydrofuran, it presents unique stereoelectronic properties, most notably at the C5 anomeric center. This guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and field-proven, self-validating experimental protocols for its downstream functionalization.

Molecular Architecture & Stereochemical Dynamics

The tetrahydrofuran (THF) ring in this molecule is not planar; it rapidly interconverts between various envelope (E) and twist (T) conformations. The presence of the C2-carboxylate and the C5-methoxy group introduces significant steric and stereoelectronic constraints.

  • The Anomeric Effect: The C5 position functions as a cyclic acetal. The endocyclic oxygen's lone pair donates into the antibonding orbital ( σ∗ ) of the exocyclic C5-OMe bond. This stereoelectronic stabilization dictates the preferred ground-state conformation of the ring.

  • Oxocarbenium Ion Intermediates: When activated by a Lewis acid, the C5-methoxy group departs, yielding a reactive oxocarbenium ion. According to established models for furanose oxocarbenium ions , the C2 substituent dictates the trajectory of incoming nucleophiles. Nucleophiles typically favor an inside attack to minimize torsional strain, leading to highly predictable stereochemical outcomes during C-glycosylation.

Physicochemical Properties

Accurate baseline data is critical for reaction stoichiometry and analytical validation. Below is the consolidated physicochemical profile of the (2S,5S) isomer .

PropertyValue
IUPAC Name Methyl (2S,5S)-5-methoxytetrahydrofuran-2-carboxylate
CAS Registry Number 174689-88-4
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless to pale yellow liquid
Stereochemistry (2S, 5S) - trans configuration
Density ~1.12 g/cm³ (predicted)
Boiling Point ~185 °C at 760 mmHg (predicted)

Experimental Protocol: Stereoselective C5-Allylation

To utilize this building block effectively, chemists often replace the C5-methoxy group with carbon nucleophiles. The following protocol outlines a Lewis acid-mediated allylation, designed as a self-validating system where each step includes built-in quality control to ensure stereochemical integrity .

Objective: Synthesize (2S,5R)-methyl 5-allyltetrahydrofuran-2-carboxylate via stereoselective substitution.

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon.

    • Causality: Moisture degrades the Lewis acid (BF₃·OEt₂) and causes premature hydrolysis of the starting acetal to a lactol, ruining the stereoselective trajectory.

  • Substrate Solubilization: Dissolve 1.0 mmol of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate in 10 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

    • Causality: Cryogenic temperatures kinetically trap the most stable conformer of the intermediate oxocarbenium ion, maximizing the diastereomeric ratio (dr) of the subsequent nucleophilic attack.

  • Nucleophile Addition: Add 2.0 mmol of allyltrimethylsilane dropwise via a gas-tight syringe.

  • Activation: Slowly add 1.2 mmol of Boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Causality: The Lewis acid coordinates to the exocyclic methoxy oxygen, facilitating its departure and generating the highly reactive oxocarbenium intermediate.

  • Monitoring (Self-Validation Checkpoint 1): Stir for 2 hours at -78 °C. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the starting material spot validates the activation step.

  • Quenching: Add 5 mL of saturated aqueous NaHCO₃ directly at -78 °C, then allow the mixture to warm to room temperature.

    • Causality: Immediate basic quench neutralizes the Lewis acid instantly. If the reaction warms before quenching, thermodynamic equilibration (epimerization) of the newly formed stereocenter will occur.

  • Isolation & Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation (Self-Validation Checkpoint 2): Analyze the crude mixture via ¹H NMR. The integration of the newly introduced allylic protons against the C2 methine proton establishes the crude diastereomeric ratio, validating the stereoselectivity of the reaction before any purification bias is introduced.

G A Starting Material (2S,5S)-Isomer B Lewis Acid Activation (BF3·OEt2) A->B -78 °C, DCM C Oxocarbenium Ion Intermediate B->C -OMe departure D Nucleophilic Attack (Allyl-TMS) C->D Facial selection E Trans/Cis Diastereomers D->E Quench & Isolate

Workflow of Lewis acid-mediated stereoselective C-glycosylation at the C5 position.

Analytical Characterization Protocols

To ensure the integrity of the (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate starting material, a multi-modal analytical approach is required. This creates a closed-loop validation system prior to committing the reagent to complex syntheses.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the trans relationship between the C2 and C5 substituents. The coupling constants ( J -values) of the ring protons provide direct evidence of the envelope conformation.

  • Chiral GC-MS: Validates both the molecular weight (m/z 160.17) and the enantiomeric purity. The volatility of the methyl ester makes it an ideal candidate for gas chromatography without prior derivatization.

  • Optical Polarimetry: Measures the specific rotation [α]D​ . Comparing this value against literature standards ensures the sample has not undergone racemization during prolonged storage.

G A Crude Reaction Mixture B 1H NMR Spectroscopy (Diastereomeric Ratio) A->B Structural integrity C Chiral GC-MS (Mass & Purity) A->C Volatile purity D Optical Polarimetry (Specific Rotation) A->D Enantiomeric excess E Validated (2S,5S)-Derivative B->E C->E D->E

Multi-modal analytical validation system for chiral tetrahydrofuran derivatives.

References

  • Conformational Analysis of Furanose Oxocarbenium Ions and the Stereoselectivity of Glycosylation Journal of the American Chemical Society URL:[Link]

  • Stereoselective C-Glycosylation Reactions of Pyranoses and Furanoses Chemical Reviews URL:[Link]

An In-depth Technical Guide to the Mechanism of Acetal Formation in (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism, stereochemical control, and experimental considerations for the formation of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate, a key chiral building block in modern organic synthesis. The synthesis of this cyclic acetal from its corresponding hemiacetal precursor, (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, serves as a model system for understanding acid-catalyzed acetal formation in substituted furanose-like structures. This document elucidates the interplay of kinetic and thermodynamic factors, the influence of the anomeric effect, and the rationale behind protocol design, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Chiral Tetrahydrofurans

Substituted tetrahydrofurans (THFs) are privileged structural motifs present in a vast array of natural products and biologically active molecules, including antibiotics, antitumor agents, and antiviral compounds.[1] The precise stereochemical arrangement of substituents on the THF ring is often critical for biological function, making stereoselective synthesis a paramount objective in medicinal chemistry and drug development.

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is a valuable chiral intermediate. Its 2,5-disubstituted pattern, with defined cis stereochemistry, offers multiple points for further functionalization. The formation of the methoxy acetal at the C5 position (the anomeric carbon) from the corresponding cyclic hemiacetal (or lactol) is a fundamental transformation rooted in the principles of carbohydrate chemistry. Understanding the mechanism of this reaction is crucial for controlling its outcome and adapting the methodology to more complex substrates.

This guide will deconstruct the acid-catalyzed reaction, focusing on the mechanistic pathway, the stereoelectronic effects governing the formation of the specific (2S,5S) isomer, and a detailed, field-proven experimental protocol.

The Core Mechanism: An Acid-Catalyzed Pathway

The formation of an acetal from a hemiacetal and an alcohol is a reversible, acid-catalyzed process.[2][3] The starting material, (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, exists in equilibrium with its open-chain aldehyde form, but heavily favors the more stable five-membered cyclic hemiacetal structure.[4][5] The reaction with methanol in the presence of an acid catalyst proceeds through a series of protonation and nucleophilic attack steps.

The detailed mechanism can be described as follows:

  • Protonation of the Hemiacetal Hydroxyl Group: The reaction is initiated by the protonation of the anomeric hydroxyl group at C5 by an acid catalyst (H-A). This is a rapid and reversible step that converts the hydroxyl group into a good leaving group (H₂O).[2][3]

  • Formation of the Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This planar, sp²-hybridized intermediate is a key species that determines the stereochemical outcome of the reaction. The positive charge is delocalized between the C5 carbon and the endocyclic oxygen atom.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic C5 carbon of the oxocarbenium ion. This attack can occur from either the top face or the bottom face of the planar intermediate.

  • Deprotonation to Yield the Acetal: The resulting protonated acetal is then deprotonated by a weak base in the reaction mixture (such as the conjugate base of the catalyst, A⁻, or another molecule of methanol) to yield the neutral methyl acetal product and regenerate the acid catalyst.

Acetal Formation Mechanism Figure 1: General Mechanism of Acetal Formation cluster_0 Step 1 & 2: Oxocarbenium Ion Formation cluster_1 Step 3 & 4: Acetal Formation Hemiacetal Hemiacetal (C5-OH) Protonated Protonated Hemiacetal Hemiacetal->Protonated + H⁺ Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Protonated->Oxocarbenium - H₂O Nucleophilic_Attack Nucleophilic Attack by CH₃OH Oxocarbenium->Nucleophilic_Attack Protonated_Acetal Protonated Acetal Nucleophilic_Attack->Protonated_Acetal Acetal Final Acetal (C5-OCH₃) Protonated_Acetal->Acetal - H⁺ Anomeric Effect Figure 2: Anomeric Stabilization cluster_trans Trans Isomer (Axial OCH₃) cluster_cis Cis Isomer (Equatorial OCH₃) trans_structure Structure of (2S,5R) isomer with axial methoxy group stabilization Stabilizing Interaction: n(O_ring) → σ*(C-OCH₃) cis_structure Structure of (2S,5S) isomer with equatorial methoxy group no_stabilization No significant anomeric stabilization

Caption: The anomeric effect favors the trans isomer.

The Kinetic Product: The Path of Least Resistance

The formation of the (2S,5S)-cis isomer indicates that the reaction is likely under kinetic control . [1][2]This occurs when the reaction is run under conditions where the formation of the product is effectively irreversible, such as at lower temperatures and with shorter reaction times. Under these conditions, the predominant product is the one that is formed fastest, i.e., via the transition state with the lowest activation energy. [4] The stereochemical outcome is determined by the direction of methanol's attack on the planar oxocarbenium ion. The pre-existing stereocenter at C2, with its relatively bulky methyl carboxylate group in the (S) configuration, exerts significant steric hindrance. Nucleophilic attack from the face opposite to this bulky group (anti-attack) is sterically favored and proceeds through a lower energy transition state. This anti-attack leads to the formation of the cis product, (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate.

Kinetic Control Figure 3: Steric Hindrance in Nucleophilic Attack cluster_attack cluster_products Oxocarbenium Planar Oxocarbenium Ion (viewed from the side) Top_Attack Attack from top face (syn to C2-substituent) Oxocarbenium->Top_Attack Sterically Hindered Bottom_Attack Attack from bottom face (anti to C2-substituent) Oxocarbenium->Bottom_Attack Sterically Favored Trans_Product Trans Product (2S,5R) Higher Energy Transition State Top_Attack->Trans_Product Cis_Product Cis Product (2S,5S) Lower Energy Transition State (Kinetic Product) Bottom_Attack->Cis_Product

Caption: Kinetic control favors cis product via sterically preferred attack.

Experimental Protocol: A Self-Validating System

The following protocol is based on established methods for Fischer glycosidation, a closely related reaction involving the acid-catalyzed formation of furanosides from sugars. [6][7]This method is adapted for the specific conversion of (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate to its methyl acetal, emphasizing kinetic control to favor the desired cis product.

Materials and Reagents
ReagentGradeSupplier Example
(2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate≥97%BLDpharm
Methanol (MeOH), Anhydrous≥99.8%Sigma-Aldrich
Amberlyst® 15 (strongly acidic cation-exchange resin)Hydrogen formSigma-Aldrich
Diethyl ether (Et₂O), Anhydrous≥99.7%Fisher Scientific
Sodium bicarbonate (NaHCO₃), Saturated solutionACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Deuterated Chloroform (CDCl₃) with 0.03% TMS99.8 atom % DCambridge Isotope
Step-by-Step Methodology
  • Catalyst Preparation: Wash Amberlyst® 15 resin (approx. 2 g) sequentially with deionized water, methanol, and finally anhydrous diethyl ether. Dry the resin under high vacuum for 4-6 hours. This ensures the catalyst is active and anhydrous.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 g, 6.24 mmol).

  • Reagent Addition: Add anhydrous methanol (25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initiation and Monitoring: Cool the solution to 0 °C using an ice-water bath. Add the pre-dried Amberlyst® 15 resin (approx. 200 mg, 10% w/w) to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting hemiacetal.

  • Reaction Quench: Upon completion (typically 2-4 hours, when TLC shows complete consumption of starting material), quench the reaction by filtering the mixture through a short plug of Celite® to remove the Amberlyst® 15 resin.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any residual acid, followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate as a clear oil.

Characterization and Data Presentation

The identity and purity of the final product must be confirmed by spectroscopic methods. The following data are representative for the desired (2S,5S) cis isomer and its corresponding trans diastereomer. The stereochemical assignment is typically confirmed by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.

Parameter(2S,5S)-cis-Isomer (Expected)(2S,5R)-trans-Isomer (Potential Side-Product)
¹H NMR (CDCl₃) δ ~4.9-5.0 (m, 1H, H5), δ ~4.4-4.5 (m, 1H, H2), δ ~3.7 (s, 3H, -COOCH₃), δ ~3.3 (s, 3H, -OCH₃), δ ~2.0-2.3 (m, 4H, H3 & H4). The coupling constant between H2 and H3 is typically smaller for the cis isomer.The chemical shift of the anomeric proton (H5) is expected to be different. The coupling constants between the ring protons will differ from the cis isomer, reflecting a different dihedral angle relationship.
¹³C NMR (CDCl₃) δ ~173 (C=O), δ ~108 (C5, anomeric carbon), δ ~78 (C2), δ ~55 (-OCH₃), δ ~52 (-COOCH₃), δ ~30-35 (C3 & C4).The chemical shift of the anomeric carbon (C5) and the adjacent ring carbons (C2, C4) will show slight differences compared to the cis isomer.
Optical Rotation Specific rotation value will be characteristic of the enantiomerically pure compound.Will have a different specific rotation value.

Conclusion

The formation of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is a stereochemically nuanced process governed by the principles of kinetic control. While the anomeric effect thermodynamically favors the trans diastereomer, the steric influence of the C2 substituent directs the nucleophilic attack of methanol to occur anti to this group, leading to the rapid formation of the cis product. By employing low temperatures and carefully monitoring the reaction, researchers can selectively synthesize the desired kinetically favored isomer. The methodologies and mechanistic understanding presented in this guide provide a robust framework for professionals in drug discovery and chemical synthesis to approach the stereoselective construction of substituted tetrahydrofurans and other complex chiral molecules.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Cyclic hemiacetals and hemiketals. Khan Academy. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Thieme. [Link]

  • Fischer glycosidation. Grokipedia. [Link]

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Methodological & Application

Application Note: Stereoselective Synthesis of L-2',3'-Dideoxynucleoside Analogs from (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The development of L-nucleoside analogs has revolutionized antiviral therapeutics, particularly in the treatment of HIV and Hepatitis B (HBV). Compounds such as Lamivudine (3TC) and Telbivudine demonstrate that L-enantiomers often possess comparable or superior antiviral efficacy to their D-counterparts while exhibiting significantly reduced mitochondrial toxicity.

Synthesizing these L-2',3'-dideoxynucleosides (L-ddNs) requires a robust chiral pool starting material. (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is an ideal precursor. The (2S)-carboxylate stereocenter directly maps to the C4' position of the target nucleoside, locking in the essential L-configuration. Simultaneously, the (5S)-methoxy group serves as an anomeric leaving group, primed for activation during the pivotal N-glycosylation step.

The core of this synthetic strategy relies on the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction). In this highly optimized protocol, a Lewis acid—typically Trimethylsilyl trifluoromethanesulfonate (TMSOTf)—is used to activate the anomeric methoxy group, generating a reactive oxocarbenium ion while simultaneously silylating the nucleobase to enhance its nucleophilicity[1]. Because 2',3'-dideoxy furanosides lack a C2' hydroxyl group, they cannot utilize neighboring group participation to exclusively direct the incoming nucleobase to the β-face[2]. Consequently, stereocontrol is governed thermodynamically and sterically by the C4' substituent, often resulting in anomeric mixtures (α/β) that require chromatographic resolution.

Mechanism Donor Protected Furanoside Donor Oxo Oxocarbenium Ion Intermediate (Planar at C1') Donor->Oxo -TMSOMe TMSOTf TMSOTf (Lewis Acid) TMSOTf->Oxo Activates anomeric C Beta β-L-Nucleoside (trans) Oxo->Beta Top-face attack (Sterically favored) Alpha α-L-Nucleoside (cis) Oxo->Alpha Bottom-face attack Base Silylated Nucleobase Base->Oxo Nucleophilic Addition

Mechanistic pathway of the Vorbrüggen glycosylation lacking C2' participation.

Experimental Workflows & Causality

The transformation from the chiral furanoside to the final L-ddN involves three distinct phases: Reduction, Protection, and Glycosylation.

Pre-Glycosylation: Reduction and Protection

The C2-carboxylate must first be reduced to a primary alcohol (the future 5'-OH of the nucleoside). Lithium borohydride (LiBH₄) is selected over stronger reducing agents like LiAlH₄ to prevent unwanted ring-opening or epimerization of the sensitive (2S) stereocenter.

Following reduction, the primary alcohol must be protected. A benzoyl (Bz) group is highly recommended. Not only does it provide necessary lipophilicity to ensure solubility in the non-polar solvents used during glycosylation, but its steric bulk at the C4' position also helps bias the facial attack of the nucleobase during the Vorbrüggen reaction, slightly favoring the desired β-anomer.

Vorbrüggen Glycosylation: The Critical Coupling

The protected furanoside is coupled with a nucleobase (e.g., cytosine or thymine). The nucleobase must first be persilylated using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA is preferred over Hexamethyldisilazane (HMDS) for pyrimidines because it drives complete silylation more rapidly and at lower temperatures, minimizing thermal degradation.

The addition of TMSOTf initiates the coupling. The choice of solvent here is critical. While acetonitrile (MeCN) is standard, it can occasionally act as a competing nucleophile if the nucleobase is highly unreactive, leading to unwanted by-products[3]. In such cases, switching to 1,2-dichloroethane (DCE) suppresses solvent participation and improves yields.

Workflow SM (2S,5S)-Methyl 5-methoxy- tetrahydrofuran-2-carboxylate Red 1. Reduction (LiBH4) 2. Protection (BzCl) SM->Red Yield >90% Int Protected Furanoside Donor Red->Int Glyc Vorbrüggen Glycosylation Int->Glyc TMSOTf Activation Prod L-2',3'-Dideoxynucleoside (α/β mixture) Glyc->Prod Stereoselective Coupling

Workflow for the synthesis of L-ddNs from a chiral furanoside.

Quantitative Data: Yields & Stereoselectivity

The absence of a C2' directing group means that the α/β anomeric ratio is heavily dependent on the nucleobase and the reaction environment. Table 1 summarizes typical outcomes when utilizing the benzoyl-protected intermediate derived from (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate.

Table 1: Representative Yields and Anomeric Ratios for L-ddN Synthesis

NucleobaseSilylating AgentLewis Acid (eq)SolventTotal Yield (%)β:α Ratio
CytosineBSA (3.0 eq)TMSOTf (1.2)MeCN78%1.2 : 1
ThymineBSA (3.0 eq)TMSOTf (1.2)MeCN81%1.1 : 1
N6-BenzoyladenineBSA (4.0 eq)TMSOTf (1.5)DCE65%1.5 : 1

Note: The β-anomer (target) and α-anomer are typically separable via silica gel flash chromatography using a gradient of Dichloromethane/Methanol.

Step-by-Step Validated Protocols

Protocol A: Reduction and Benzoylation

Objective: Convert (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate to (2S,5S)-5-methoxy-tetrahydrofuran-2-ylmethyl benzoate.

  • Reduction: Dissolve the starting material (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Hydride Addition: Slowly add LiBH₄ (2.0 M in THF, 10 mL, 20.0 mmol) dropwise. Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized heating.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Validate completion via TLC (Hexane/EtOAc 1:1, stain with KMnO₄).

  • Quenching: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (15 mL). Causality: NH₄Cl safely destroys excess hydride without dropping the pH low enough to hydrolyze the acid-sensitive anomeric methoxy group. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Protection: Dissolve the crude alcohol in anhydrous pyridine (20 mL). Add catalytic DMAP (0.1 mmol).

  • Benzoylation: At 0 °C, add Benzoyl chloride (12.0 mmol) dropwise. Stir overnight at room temperature.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with ice-cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate. Purify via flash chromatography to yield the protected donor.

Protocol B: Vorbrüggen Glycosylation (Cytosine Example)

Objective: Couple the protected furanoside with cytosine to form the L-ddC precursor.

  • Silylation of Nucleobase: Suspend Cytosine (15.0 mmol, 1.5 eq) in anhydrous MeCN (40 mL) under argon. Add BSA (45.0 mmol, 3.0 eq). Heat the suspension to 80 °C. Validation: The reaction is complete when the opaque suspension transitions into a completely clear, homogenous solution (typically 30–45 minutes).

  • Coupling Setup: Cool the silylated base solution to 0 °C. Add a solution of the protected furanoside donor (10.0 mmol, 1.0 eq) in anhydrous MeCN (10 mL).

  • Lewis Acid Activation: Add TMSOTf (12.0 mmol, 1.2 eq) dropwise. Causality: Strict anhydrous conditions must be maintained here; any moisture will immediately hydrolyze TMSOTf, generating triflic acid which can cleave the glycosidic bond and degrade the sugar.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor the disappearance of the donor via TLC.

  • Quenching: Quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃ (50 mL)[4]. Causality: Dideoxynucleosides are highly susceptible to acidic depyrimidination. Immediate neutralization of the Lewis acid prevents product degradation.

  • Isolation: Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Resolution: Purify the crude mixture via flash chromatography (DCM/MeOH 95:5) to separate the faster-eluting α-anomer from the slower-eluting β-anomer.

References

  • Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. Organic Process Research & Development, American Chemical Society (2019). URL:[Link]

  • Synthesis of Nucleosides and Deoxynucleosides via Gold(I)-Catalyzed N-Glycosylation of Glycosyl (Z)-Ynenoates. Organic Letters, American Chemical Society (2022). URL:[Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry (2021). URL:[Link]

  • Synthesis of nucleosides. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Notes and Protocols: Functionalization of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its tetrahydrofuran core is a common motif in a wide array of biologically active natural products and synthetic compounds, including antiviral nucleoside analogues.[1][2] The stereochemistry of this scaffold provides a rigid framework that can be exploited to achieve specific interactions with biological targets. This document provides a detailed guide to the key functionalization strategies for this versatile molecule, focusing on reagents and protocols that enable diversification for structure-activity relationship (SAR) studies and the synthesis of novel therapeutic agents.

The primary sites for functionalization on (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate are the C5 methoxy group (the anomeric position), which can be displaced by various nucleophiles, and the C2 methyl ester, which can be hydrolyzed and subsequently coupled with amines or other functionalities.

I. Nucleophilic Substitution at the Anomeric Position (C5)

The methoxy group at the C5 position is an excellent leaving group, particularly under acidic conditions, allowing for nucleophilic substitution to introduce a variety of substituents. This reaction is central to the synthesis of many nucleoside analogues where a nucleobase is installed at this position.[3][4]

Core Principle: The Oxocarbenium Ion Intermediate

The mechanism of nucleophilic substitution at the anomeric carbon typically proceeds through a resonance-stabilized oxocarbenium ion intermediate.[5] Acid catalysis facilitates the departure of the methoxy group, and the resulting cation is then attacked by a nucleophile. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions.

G Start (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium  Lewis Acid (e.g., TMSOTf) Product C5-Functionalized Product Oxocarbenium->Product Nucleophile Nucleophile (e.g., silylated nucleobase) Nucleophile->Oxocarbenium  Nucleophilic Attack

Caption: Workflow for C5-functionalization via an oxocarbenium ion.

Protocol 1: Vorbrüggen Glycosylation for Nucleoside Synthesis

This protocol describes the coupling of a silylated nucleobase with the tetrahydrofuran scaffold using a Lewis acid catalyst. This method is a cornerstone of nucleoside synthesis.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylateN/A160.171.01.0
N,O-Bis(trimethylsilyl)acetamide (BSA)10416-59-8203.432.22.2
Uracil66-22-8112.091.21.2
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)27607-77-8222.261.31.3
Anhydrous Acetonitrile (MeCN)75-05-841.05--
Dichloromethane (DCM)75-09-284.93--
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • Silylation of the Nucleobase: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend uracil (1.2 mmol) in anhydrous acetonitrile (10 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.2 mmol) and heat the mixture to reflux until the solution becomes clear. This indicates the formation of the silylated nucleobase. Cool the solution to room temperature.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (1.0 mmol) in anhydrous acetonitrile (5 mL). Add the freshly prepared silylated uracil solution to this flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by carefully adding saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired nucleoside analogue.

Expert Insights: The use of a silylated nucleobase enhances its nucleophilicity and solubility in organic solvents. TMSOTf is a powerful Lewis acid that efficiently promotes the formation of the oxocarbenium ion. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and intermediates.

II. Functionalization of the C2-Ester

The methyl ester at the C2 position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Protocol 2: Hydrolysis of the Methyl Ester

Base-catalyzed hydrolysis is a straightforward method to convert the methyl ester to the carboxylic acid.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylateN/A160.171.01.0
Lithium Hydroxide (LiOH)1310-65-223.951.51.5
Tetrahydrofuran (THF)109-99-972.11--
Water (H₂O)7732-18-518.02--
1 M Hydrochloric Acid (HCl)7647-01-036.46--
Ethyl Acetate (EtOAc)141-78-688.11--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • Dissolve (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide (1.5 mmol) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Work-up: Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield (2S,5S)-5-methoxytetrahydrofuran-2-carboxylic acid, which can often be used in the next step without further purification.[7]

Protocol 3: Amide Bond Formation

The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2S,5S)-5-Methoxytetrahydrofuran-2-carboxylic acidN/A146.141.01.0
Benzylamine100-46-9107.151.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.231.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.52.5
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--
Ethyl Acetate (EtOAc)141-78-688.11--
1 M Hydrochloric Acid (HCl)7647-01-036.46--
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • Under an inert atmosphere, dissolve (2S,5S)-5-methoxytetrahydrofuran-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Add benzylamine (1.1 mmol) and DIPEA (2.5 mmol) to the solution.

  • Add HATU (1.2 mmol) in one portion and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.[8]

  • Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

G Start (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Carboxylic_Acid (2S,5S)-5-Methoxytetrahydrofuran-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine, HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Amide_Product C2-Amide Functionalized Product Amide_Coupling->Amide_Product

Caption: Workflow for C2-ester functionalization.

Trustworthiness and Self-Validation:

The protocols described are based on well-established and widely used reactions in organic synthesis.[9][10] The progress of each reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, to ensure completion and identify any potential side products. The final products should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity.

III. Conclusion

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is a valuable chiral synthon that offers multiple avenues for chemical modification. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing these functionalization strategies, scientists can generate diverse libraries of compounds for biological screening, ultimately contributing to the discovery of new and effective therapeutic agents. The synthesis of novel nucleoside analogues, in particular, remains a promising application for this versatile building block in the ongoing search for potent antiviral drugs.[11][12][13]

References

  • Nucleophilic substitution at the anomeric position of furanose carbohydrates. The case of the C-allylations - OA Monitor Ireland. Available at: [Link]

  • Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC. Available at: [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv. Available at: [Link]

  • (PDF) Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. Available at: [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Available at: [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads - bioRxiv. Available at: [Link]

  • CHAPTER 3: Nucleophilic Substitution at the Anomeric Centre - Books.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]

  • CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • 17.02 Substitutions at the Anomeric Carbon - YouTube. Available at: [Link]

  • WO2012071508A1 - Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds - Google Patents.
  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI. Available at: [Link]

  • (2S,3R,4R,5S)-Methyl 3,4-dihydroxy-5-Methyltetrahydrofuran-2-carboxylate - NextSDS. Available at: [Link]

  • ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - Semantic Scholar. Available at: [Link]

  • Effective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by an Acetal Protection Strategy - huscap. Available at: [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University. Available at: [Link]

  • 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Hydrolysis of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate. The primary challenge addressed is the prevention of epimerization at the C2 stereocenter during the critical ester hydrolysis step, ensuring the stereochemical integrity of the resulting carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the hydrolysis of this specific substrate.

Q1: Why is my (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate epimerizing during hydrolysis?

The primary cause of epimerization is the acidity of the proton at the C2 position, which is alpha to the ester's carbonyl group. Under basic hydrolysis conditions, a hydroxide or other strong base can abstract this proton to form a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face of the planar structure, leading to a mixture of the desired (2S,5S) product and the undesired (2R,5S) epimer. The pKa of a proton alpha to an ester is approximately 25, making it susceptible to deprotonation by common bases used for saponification.[1]

Q2: Which stereocenter is more likely to epimerize, C2 or C5?

The C2 stereocenter is significantly more prone to epimerization. This is a direct consequence of the C2 proton's position alpha to the carbonyl, which facilitates enolate formation under basic conditions. The C5 stereocenter, bearing a methoxy group, is part of an acetal-like system. This center is generally stable under basic and mild acidic conditions and is not susceptible to epimerization through a deprotonation mechanism. However, harsh acidic conditions could potentially lead to ring-opening, which might compromise the C5 stereocenter.[2]

Q3: Is basic or acidic hydrolysis better to maintain stereochemical purity for this substrate?

Both methods have potential drawbacks.

  • Basic Hydrolysis (Saponification): This is the most common method but carries the highest risk of C2 epimerization via enolate formation.[3] However, with careful optimization of the base, temperature, and reaction time, this risk can be substantially minimized. The reaction is irreversible because the final step is an acid-base reaction forming a carboxylate salt.[3]

  • Acidic Hydrolysis: This method avoids the formation of an enolate intermediate, thus preventing C2 epimerization by that pathway. However, the reaction is a reversible equilibrium, often requiring elevated temperatures and a large excess of water to drive it to completion.[4][5] These conditions may pose a risk to the stability of the acid-sensitive C5 methoxy group.

For this specific substrate, an optimized, low-temperature basic hydrolysis is generally the preferred and more reliable method for achieving high stereochemical fidelity.

Q4: What is the best base to use for this hydrolysis?

Lithium hydroxide (LiOH) is the recommended base.[6] The small lithium cation is believed to chelate more effectively with the carbonyl oxygen and the incoming hydroxide nucleophile. This can accelerate the desired nucleophilic attack at the carbonyl carbon over the undesired proton abstraction at C2, thus reducing the rate of epimerization compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH). Several studies and anecdotal reports suggest LiOH provides better outcomes in sensitive ester hydrolyses.[6][7]

Q5: Can I prevent epimerization completely?

While achieving 100% stereochemical retention is exceptionally challenging, epimerization can be suppressed to negligible levels (e.g., <1-2%) by rigorously controlling the reaction conditions. The key is to employ a protocol that kinetically favors the hydrolysis pathway far more than the enolization pathway. This involves using a milder base like LiOH, maintaining cryogenic temperatures, and carefully monitoring the reaction to avoid prolonged exposure to basic conditions.

Part 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of (2R,5S) epimer detected (>10%) 1. Base is too strong or concentrated. (e.g., NaOH, KOH).2. Reaction temperature is too high. (e.g., Room temperature or above).3. Prolonged reaction time. 1. Switch to Lithium Hydroxide (LiOH) as the base.2. Perform the reaction at 0°C or lower (e.g., -10°C).3. Monitor the reaction closely by TLC or LC-MS and quench immediately upon consumption of the starting material.
Incomplete hydrolysis; starting material remains 1. Insufficient base or water. 2. Reaction temperature is too low. 3. Poor substrate solubility. 1. Use a slight excess of base (e.g., 1.2-1.5 equivalents).2. Allow the reaction to stir longer at low temperature. Only consider a slight increase in temperature (e.g., to 5°C) if the reaction stalls completely.3. Ensure an appropriate co-solvent (e.g., THF, Dioxane) is used to fully dissolve the ester.
Low yield of isolated carboxylic acid 1. Product is water-soluble. 2. Degradation of the tetrahydrofuran ring. (Unlikely under recommended basic conditions).3. Emulsion during acidic workup. 1. After acidification, extract with a more polar solvent like ethyl acetate multiple times. If the product is highly polar, consider saturating the aqueous layer with NaCl before extraction.2. Verify the structural integrity by NMR. If degradation is suspected, ensure the reaction was not overheated.3. Add brine or filter the biphasic mixture through a pad of celite to break the emulsion.

Part 3: Mechanistic Insights & Recommended Protocols

The key to success is understanding the competing reaction pathways. The desired hydrolysis proceeds through a tetrahedral intermediate, while the undesired epimerization occurs via a planar enolate.

G cluster_hydrolysis Desired Hydrolysis Pathway (Favored at Low Temp) cluster_epimerization Undesired Epimerization Pathway (Favored by Strong Base/High Temp) SM (2S,5S)-Ester TI Tetrahedral Intermediate SM->TI + OH⁻ (fast) P (2S,5S)-Carboxylate Product TI->P - MeO⁻ (fast) SM2 (2S,5S)-Ester Enolate Planar Enolate Intermediate SM2->Enolate + OH⁻ (slow) - H₂O Enolate->SM2 + H₂O (Re-protonation 'syn') Epimer (2R,5S)-Ester Enolate->Epimer + H₂O (Re-protonation 'anti')

Caption: Competing pathways during basic hydrolysis.

Protocol A: Optimized Low-Temperature Hydrolysis

This protocol is designed to maximize stereochemical retention at the C2 position.

  • Dissolution: Dissolve (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) at a concentration of approximately 0.1 M.

    • Rationale: THF serves as a co-solvent to ensure the ester is fully dissolved, allowing for a homogeneous reaction.

  • Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.

    • Rationale: Low temperature is the most critical factor in disfavoring the kinetics of proton abstraction relative to nucleophilic attack.

  • Base Preparation: In a separate flask, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in water to create a 0.5 M solution. Cool this solution to 0°C.

    • Rationale: Using a pre-dissolved, cooled solution of LiOH prevents localized heating upon addition and ensures accurate stoichiometry. 1.5 equivalents ensure the reaction goes to completion without being excessively basic.

  • Addition: Add the cold LiOH solution dropwise to the stirred ester solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

    • Rationale: Slow, dropwise addition prevents temperature spikes and maintains a controlled concentration of the base.

  • Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Rationale: Careful monitoring prevents the reaction from running longer than necessary, minimizing the product's exposure time to the basic conditions.

  • Quenching & Acidification: Once the starting material is consumed, quench the reaction by adding 1 M hydrochloric acid (HCl) at 0°C until the pH of the aqueous phase is ~2-3.

    • Rationale: Acidification protonates the carboxylate salt to form the desired carboxylic acid and neutralizes the excess base, stopping all reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar carboxylic acid product.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2S,5S)-5-methoxytetrahydrofuran-2-carboxylic acid.

  • Analysis: Analyze the stereochemical purity of the product using chiral HPLC or by converting a small sample back to the methyl ester (using a non-epimerizing agent like TMS-diazomethane) for chiral GC analysis.

Protocol B: Alternative Enzymatic Hydrolysis (Maximum Stereopurity)

For applications demanding the highest possible stereopurity, enzymatic hydrolysis is a superior alternative, albeit with different process considerations.

  • Buffer Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.2).

  • Reaction Setup: In a flask, suspend the ester (1.0 eq) in the phosphate buffer. A co-solvent like tert-butanol (10-20% v/v) may be added to improve solubility.

  • Enzyme Addition: Add a lipase, such as Lipase B from Candida antarctica (CAL-B), either immobilized or as a crude powder.

  • Incubation: Stir the mixture at a controlled temperature (typically 30-40°C) for 12-48 hours.

  • Monitoring & Workup: Monitor the reaction by HPLC. Once complete, remove the enzyme by filtration (if immobilized) or perform an extraction as described in Protocol A after acidification.

    • Rationale: Enzymes operate under neutral pH and physiological temperatures, completely avoiding the chemical conditions that lead to enolate formation.

Part 4: Comparative Data Summary

Method Base/Catalyst Temperature Typical Time Expected Epimerization at C2 Key Consideration
Standard Saponification NaOH or KOHRoom Temp2-6 h5-25%High risk of epimerization. Not recommended.
Optimized Hydrolysis LiOH0°C2-4 h< 2%Recommended Method. Balances speed and stereopurity.[6]
Acid-Catalyzed H₂SO₄ or HCl50-100°C6-24 h< 1%Risk of side reactions/degradation at the C5 acetal center. Reversible reaction.[4]
Enzymatic Lipase (e.g., CAL-B)30-40°C12-48 hNot detectableHighest stereopurity. Slower reaction time and higher catalyst cost.

Part 5: References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

  • Gagnon, D., Boudreault, P.-L., et al. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

  • University of Delaware. (2014). MUST KNOW pKa TABLE. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Reddit. (2025). r/Chempros: Why are my ester hydrolysis not working. [Link]

  • YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. [Link]

  • Kütt, A., Selberg, S., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

  • Master Organic Chemistry. Approximate pKa chart of the functional groups: values to know. [Link]

  • National Center for Biotechnology Information. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • The Journal of Organic Chemistry. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. [Link]

  • COP Bela. Module 02 Hydrolysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

Sources

Technical Support Center: Solvent Optimization & Extraction Workflows for (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a researcher or drug development professional working with chiral tetrahydrofuran intermediates, you are likely aware that isolating (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate presents a unique set of physicochemical challenges.

This guide is engineered to provide you with the mechanistic causality behind solvent selection, troubleshoot common stereochemical and yield losses, and deliver a self-validating, field-proven extraction protocol.

Part 1: Mechanistic Principles of Extraction

To optimize the extraction of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate, we must first analyze its structural vulnerabilities. The molecule is a bifunctional cyclic ether featuring:

  • A C2 Methyl Ester: Susceptible to nucleophilic acyl substitution (saponification) under basic conditions.

  • A C5 Methoxy Acetal: Highly labile under acidic conditions.

The fragility of the C5 acetal dictates the entire workflow. In the presence of Brønsted or Lewis acids, the methoxy group is protonated and eliminated. This generates a planar, resonance-stabilized oxocarbenium ion intermediate [1]. Because this intermediate is planar, subsequent re-addition of methanol (or water) occurs without facial selectivity, leading to catastrophic epimerization (yielding a thermodynamic mixture of 2S,5S and 2S,5R diastereomers) or complete ring-opening hydrolysis. Conversely, acetal functionalities remain highly stable under strictly neutral or mildly basic conditions[2].

MechanisticDegradation A (2S,5S)-Methyl 5-methoxy- tetrahydrofuran-2-carboxylate (Desired Product) B Acidic pH (< 5) A->B H+ attack on C5-OMe E Basic pH (> 9) A->E OH- attack on C2-Ester C Oxocarbenium Ion Intermediate (Planar C5) B->C -MeOH D (2S,5R)-Epimer (Stereochemical Loss) C->D +MeOH (Non-selective) F Carboxylate Salt (Aqueous Loss) E->F Saponification

Fig 1: Mechanistic degradation pathways via oxocarbenium epimerization and ester saponification.

Part 2: Troubleshooting FAQs

Q1: My isolated product shows a mixture of diastereomers by NMR, despite starting with pure (2S,5S). What went wrong? A: You are observing acid-catalyzed epimerization[3]. During extraction, if the aqueous phase drops below pH 5, the C5 methoxy group undergoes protonation and cleavage. This generates the oxocarbenium ion intermediate[1]. When the nucleophile re-attacks, it scrambles the 5S stereocenter. Causality & Fix: The extraction environment was too acidic. Always quench the reaction with a mild buffer (e.g., saturated NaHCO₃) to maintain a pH of 7.5–8.0 before introducing the extraction solvent.

Q2: The mass recovery of the target compound is exceptionally low, but no epimers are detected. Where is the product? A: If stereochemical integrity is maintained but the yield is low, the issue is either ester saponification or poor solvent partitioning. If your quench was too basic (pH > 9, e.g., using NaOH or K₂CO₃), the C2 methyl ester was saponified into a carboxylate salt. This salt is highly water-soluble and will remain in the aqueous layer. Alternatively, if you used a highly non-polar solvent like hexanes, the polar ester and acetal groups prevent efficient partitioning into the organic phase. Causality & Fix: Switch to a moderately polar solvent like 2-Methyltetrahydrofuran (MeTHF) and strictly control the pH to avoid saponification.

Q3: Why is 2-Methyltetrahydrofuran (MeTHF) recommended over Dichloromethane (DCM) for this extraction? A: While DCM is an excellent solvent, it is prone to forming stubborn emulsions and has severe environmental/regulatory drawbacks in drug development. MeTHF is a bio-derived alternative that offers superior phase separation due to its lower water miscibility compared to pure THF. MeTHF provides excellent solvation for oxygen-rich molecules like your target, maximizing the partition coefficient ( Kp​ ) while minimizing the extraction of highly polar aqueous impurities.

Part 3: Quantitative Data & Solvent Optimization

To ensure optimal recovery, consult the following matrices before beginning your extraction workflow.

Table 1: Solvent Partitioning and Emulsion Risk Matrix

SolventDielectric Constant (ε)Partition Efficiency ( Kp​ )Emulsion RiskRecommended Use
MeTHF 6.9Very HighLowOptimal for scale-up & recovery
EtOAc 6.0HighModerateExcellent primary alternative
DCM 9.1HighHighAvoid (halogenated, emulsion-prone)
Hexanes 1.9LowLowDo not use (poor target recovery)

Table 2: pH Impact on Structural Integrity

Aqueous pH RangeC5 Acetal StatusC2 Ester StatusOverall Outcome
< 5.0 Unstable (Oxocarbenium)StableEpimerization / Ring-opening
7.0 - 8.0 Stable Stable Optimal Recovery
> 9.0 StableUnstableSaponification (Yield Loss)

Part 4: Validated Extraction Protocol

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Buffered Quench

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold saturated aqueous NaHCO₃ dropwise while stirring vigorously.

  • Self-Validation: Dip a pH test strip into the aqueous layer to confirm a pH of exactly 7.5–8.0. If pH < 7.0, continue adding buffer. If pH > 8.5, you risk saponification; neutralize cautiously with dilute NaH₂PO₄.

Step 2: Solvent Addition

  • Action: Add MeTHF (3 volumes relative to the aqueous phase) to the quenched mixture.

Step 3: Phase Separation (Partitioning)

  • Action: Transfer to a separatory funnel. Agitate vigorously for 3–5 minutes, venting frequently. Allow the layers to separate for 10 minutes.

  • Self-Validation: Observe the phase boundary. MeTHF (density ~0.86 g/mL) will form the top layer. A sharp, distinct line indicates successful separation. If the boundary is cloudy or an emulsion forms, add 5–10 mL of solid NaCl to saturate the aqueous phase and force separation.

Step 4: Back-Extraction

  • Action: Drain the bottom aqueous layer into a clean flask. Extract this aqueous layer once more with 1 volume of MeTHF to ensure complete recovery of the target compound. Combine the organic layers.

Step 5: Brine Wash

  • Action: Wash the combined organic layers with 1 volume of saturated aqueous NaCl (brine).

  • Causality: Brine reduces the solubility of water in the organic layer, effectively "pre-drying" the solvent and removing trace water-soluble impurities.

Step 6: Drying & Concentration

  • Action: Add anhydrous Na₂SO₄ to the organic phase and swirl until the solid is free-flowing. Filter the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Self-Validation: Ensure the water bath temperature remains strictly below 30 °C . Elevated temperatures during concentration can trigger auto-catalytic degradation if trace acidic impurities co-extracted.

ExtractionWorkflow Step1 Crude Reaction Mixture (Contains Product & Impurities) Step2 Buffer Quench Add cold sat. NaHCO3 (pH 7.5-8.0) Step1->Step2 Step3 Solvent Addition Add MeTHF or EtOAc Step2->Step3 Step4 Phase Separation (Liquid-Liquid Extraction) Step3->Step4 OrgLayer Organic Phase (Contains Intact Product) Step4->OrgLayer Top Layer AqLayer Aqueous Phase (Salts & Polar Impurities) Step4->AqLayer Bottom Layer Step5 Wash with sat. NaCl (Brine) OrgLayer->Step5 Step6 Dry over anhydrous Na2SO4 & Concentrate in vacuo (< 30°C) Step5->Step6

Fig 2: Optimized liquid-liquid extraction workflow ensuring pH control and stereochemical integrity.

References

  • Title: Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide Source: School of Chemistry (University of Bristol / ACS) URL: [Link]

  • Title: High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling Source: Polymer Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Overcoming Catalytic Poisoning in (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of catalytic poisoning in reactions involving (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during catalytic processes with this and related furan derivatives. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience to ensure the integrity and success of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on observable experimental outcomes.

Issue 1: My reaction has stalled or is proceeding at a significantly reduced rate.

This is a classic symptom of catalyst poisoning, where active sites on your catalyst are blocked or deactivated.[1][2][3]

Potential Causes & Immediate Actions:

  • Sulfur Contamination: Sulfur compounds are potent poisons for many transition metal catalysts, especially palladium and platinum, which are commonly used in hydrogenation reactions.[1][2][4][5] They can originate from starting materials, reagents, or even solvents.

    • Action: Analyze all reaction components for sulfur content. If the source is identified, purify the contaminated material. For instance, distillation of solvents or recrystallization of solid reagents can be effective.

  • Nitrogen-Containing Functional Groups: Amines, amides, and other nitrogenous compounds can act as inhibitors by strongly coordinating to the metal center of the catalyst.[2][6]

    • Action: If your substrate or other reagents contain nitrogen functional groups that are not part of the desired transformation, consider using a protecting group strategy. Alternatively, a more nitrogen-tolerant catalyst might be required.

  • Halide Contamination: Residual halides from previous synthetic steps can deactivate catalysts.[2][6]

    • Action: Ensure rigorous purification of your starting materials to remove any lingering halide impurities.

  • Heavy Metal Impurities: Trace amounts of heavy metals like lead, mercury, or arsenic can irreversibly poison your catalyst.[2][7]

    • Action: Utilize high-purity reagents and solvents. If contamination is suspected, treatment of the reaction mixture with a metal scavenger prior to introducing the catalyst can be beneficial.[8]

Issue 2: My reaction is showing poor selectivity, yielding unexpected byproducts.

Partial or selective poisoning of the catalyst can alter the reaction pathway, leading to undesired products.[1]

Potential Causes & Immediate Actions:

  • Non-Uniform Poisoning: The poison might be deactivating specific types of active sites on the catalyst surface, favoring alternative reaction mechanisms.

    • Action: A thorough purification of all reaction components is the first line of defense. If the issue persists, consider a different catalyst or support that may be less susceptible to the specific poison. For instance, some bimetallic catalysts exhibit higher tolerance to certain poisons.[1]

  • Reaction with the Furan Ring: In hydrogenations of furan derivatives, undesirable side reactions such as ring opening can occur.[9]

    • Action: Optimizing reaction conditions such as temperature, pressure, and solvent can help improve selectivity. In some cases, intentional and controlled addition of a "selective poison" can be used to suppress unwanted side reactions, a technique famously used in Lindlar catalysts.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in pharmaceutical synthesis?

A1: In the context of pharmaceutical synthesis, which often involves complex molecules, the most prevalent catalyst poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides are frequently encountered.[1]

  • Nitrogen Compounds: Amines, amides, and nitrogen-containing heterocycles are common functional groups in active pharmaceutical ingredients (APIs) and can inhibit catalysis.[2][6]

  • Halides: Both organic and inorganic halides can be problematic.[2]

  • Heavy Metals: Trace impurities of lead, mercury, and arsenic are critical to avoid.[2][7]

  • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs to catalyst active sites.[2]

Q2: How can I proactively prevent catalyst poisoning?

A2: A proactive approach is always more effective than a reactive one.

  • Reagent and Solvent Purity: Always use high-purity, and if necessary, freshly purified reagents and solvents.[12]

  • Guard Beds: For continuous flow reactions, installing a "guard bed" of a sacrificial material upstream of the catalyst bed can capture poisons before they reach the main catalyst.[13]

  • Scavenger Resins: In batch reactions, pre-treating the reaction mixture with a suitable scavenger resin can remove specific poisons.[8]

Q3: What is the mechanism of catalyst poisoning by sulfur compounds?

A3: Sulfur compounds poison metal catalysts primarily through strong chemisorption onto the active metal sites.[1][14] This interaction forms a stable metal-sulfur bond, which blocks the active site and prevents reactant molecules from adsorbing and reacting.[3][6] In some cases, the sulfur can even cause restructuring of the catalyst surface, further diminishing its activity.[15]

Q4: Can a poisoned catalyst be regenerated?

A4: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst.

  • Thermal Regeneration: For deactivation caused by coking or deposition of organic residues, heating the catalyst to high temperatures in a controlled atmosphere can burn off the deposits.[16]

  • Chemical Washing: In some instances, washing the catalyst with specific chemical reagents can remove the poison.[16] For example, an acid wash might dissolve certain metal deposits.

  • Oxidative Treatment: For sulfur-poisoned palladium catalysts, treatment with an oxidizing agent like hydrogen peroxide has shown some success in restoring activity.[4] However, it's important to note that regeneration may not always restore the catalyst to its initial activity level.

Experimental Protocols

Protocol 1: General Procedure for Reagent Purification to Remove Potential Poisons
  • Solvent Distillation: Distill all solvents over an appropriate drying agent immediately before use. For example, tetrahydrofuran (THF) can be distilled from sodium/benzophenone.

  • Recrystallization of Solid Reagents: Recrystallize solid starting materials and reagents from a suitable solvent system to remove impurities.

  • Activated Carbon Treatment: Stirring a solution of your starting material with activated carbon for a period and then filtering can effectively remove many organic impurities.

Protocol 2: Use of a Scavenger Resin for Poison Removal
  • Scavenger Selection: Choose a scavenger resin with a high affinity for the suspected poison. For example, a thiol-functionalized resin is effective for scavenging heavy metals like palladium.[8]

  • Batch Treatment:

    • Dissolve your starting material in a suitable solvent.

    • Add the scavenger resin (typically 3-5 equivalents relative to the estimated impurity) to the solution.

    • Stir the mixture at room temperature for 4-16 hours.

    • Remove the resin by filtration.

    • The purified solution can then be used in the catalytic reaction.

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesCommon Catalysts AffectedMechanism of Poisoning
Sulfur Compounds H₂S, Thiols, ThiophenesPd, Pt, Ni, RuStrong chemisorption, formation of stable metal sulfides[4][14][17]
Nitrogen Compounds Amines, Amides, PyridinesRh, Pd, PtStrong coordination to metal centers, blocking active sites[6]
Halogens Chlorides, BromidesPd, PtFormation of stable metal halides, surface etching[6]
Heavy Metals Pb, Hg, As, CdPt, PdAlloying with the catalyst or irreversible adsorption[7]
Carbon Monoxide COMost transition metalsStrong competitive adsorption on active sites[2]

Visualizations

CatalystPoisoningMechanism cluster_0 Catalytic Cycle (Ideal) cluster_1 Poisoning Event A Active Catalyst B Catalyst-Substrate Complex A->B Substrate Adsorption AP Poisoned Catalyst (Inactive) A->AP Poison Adsorption C Catalyst-Product Complex B->C Reaction C->A Product Desorption D Product C->D P Poison P->AP

Caption: Mechanism of catalyst deactivation by a poison.

TroubleshootingWorkflow Start Reaction Stalled or Low Selectivity Q1 Analyze Reagents for Impurities (S, N, Halides, Metals)? Start->Q1 A1_Yes Purify Contaminated Component(s) Q1->A1_Yes Yes A1_No Consider Other Factors: Temp, Pressure, Solvent Q1->A1_No No Action1 Use Scavenger Resins or Guard Beds A1_Yes->Action1 Action2 Optimize Reaction Conditions A1_No->Action2 End_Success Reaction Improved Action1->End_Success End_Fail Issue Persists: Consider Different Catalyst Action1->End_Fail Action2->End_Success Action2->End_Fail

Caption: Troubleshooting workflow for catalytic poisoning issues.

References

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. (n.d.).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).
  • Effect of Sulfur Species on H 2 Adsorption on Supported Palladium Catalyst. (n.d.).
  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015, May 18).
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (n.d.).
  • Catalyst Poisoning Explained Us. (n.d.).
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. (2024, May 29).
  • Catalyst poisoning - Wikipedia. (n.d.).
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. (n.d.).
  • Catalyst poisoning - Grokipedia. (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Metal Scavenger Guide - Sopachem. (n.d.).
  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC. (2023, August 19).
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. (2015, July 17).
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (n.d.).
  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.).
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.).
  • Efficient Production of Furan Derivatives from a Sugar Mixture by Catalytic Process | Energy & Fuels - ACS Publications. (2023, December 29).
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (2008, March 13).
  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023, October 21).
  • Metal Scavengers - Sigma-Aldrich. (n.d.).
  • Catalytic Hydrogenation of Furan Compounds | Industrial & Engineering Chemistry - ACS Publications. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ACS Publications. (2003, February 15).
  • The application of scavenger resin in combinatorial chemistry - ResearchGate. (n.d.).
  • strategies in organic synthesis - Wipf Group. (2004, October 29).
  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.).
  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS - RWTH Publications. (n.d.).
  • How does a catalytic poison reduce a catalyst's activity? - Chemistry Stack Exchange. (2014, December 16).

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Validation & Comparative

Stereochemical Divergence in NRTI Synthesis: A Comparative Guide to (2S,5S) and (2R,5R)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Antiviral Drug Development.

Executive Summary & Pharmacological Context

The synthesis of nucleoside reverse transcriptase inhibitors (NRTIs)—a cornerstone of antiviral therapy for HIV and Hepatitis B—relies heavily on the precise stereochemical control of the furanose ring. This guide objectively compares two critical chiral building blocks: (2S,5S)-methyl 5-methoxytetrahydrofuran-2-carboxylate (CAS: 174689-88-4) and its enantiomer, (2R,5R)-methyl 5-methoxytetrahydrofuran-2-carboxylate (CAS: 174689-91-9).

While chemically identical in reactivity, their stereochemical divergence dictates the pharmacological destiny of the synthesized drug:

  • The (2S,5S)-Isomer is the gateway to the D-series of dideoxynucleosides (e.g., Zalcitabine/ddC, Didanosine/ddI).

  • The (2R,5R)-Isomer is the precursor for the L-series of dideoxynucleosides (e.g., Lamivudine/3TC paradigms), which historically exhibit significantly lower mitochondrial toxicity.

Stereochemical Architecture & Causality

To understand why the (2S) configuration yields the natural D-nucleoside, we must examine the Cahn-Ingold-Prelog (CIP) priority shifts that occur when moving from a standard ribose to a dideoxyribose framework.

In natural D-ribose, the C4 position has an (R) configuration because the C3-hydroxyl group gives C3 a higher CIP priority than the C5-hydroxymethyl group. However, in a 2',3'-dideoxynucleoside, the C3 position is reduced to a simple methylene (-CH2-). Consequently, the C5-hydroxymethyl group (-CH2OH) takes priority over C3. This priority inversion means that while the 3D spatial arrangement remains identical to natural D-ribose, the absolute configuration at C4' flips from (R) to (S).

When utilizing methyl 5-methoxytetrahydrofuran-2-carboxylate:

  • The C2 carboxylate maps directly to the C4' hydroxymethyl of the final nucleoside.

  • The C5 methoxy group maps to the C1' anomeric center .

Therefore, starting with the (2S)-carboxylate perfectly pre-installs the required (4'S) configuration for D-series NRTIs. Conversely, the (2R)-carboxylate yields the unnatural (4'R) configuration, producing L-series NRTIs.

StereoMapping cluster_D D-Series Synthesis Pathway cluster_L L-Series Synthesis Pathway A (2S,5S)-Furan Precursor B (2S)-Hydroxymethyl Intermediate A->B Reduction (LiBH4) C β-D-NRTI (e.g., D-ddC) B->C Glycosylation (TMSOTf) D (2R,5R)-Furan Precursor E (2R)-Hydroxymethyl Intermediate D->E Reduction (LiBH4) F β-L-NRTI (e.g., L-ddC) E->F Glycosylation (TMSOTf)

Stereochemical mapping of furan precursors to D- and L-series dideoxynucleosides.

Experimental Workflows: A Self-Validating System

The conversion of these furan precursors into active NRTIs requires a chemoselective reduction followed by a Vorbrüggen glycosylation [1]. Below is the standardized, self-validating methodology applicable to both isomers.

Protocol 1: Chemoselective Reduction of the C2-Carboxylate
  • Preparation : Dissolve 10 mmol of the selected isomer in 50 mL of anhydrous THF under an argon atmosphere.

  • Reagent Addition : Cool the reaction mixture to 0 °C. Slowly add 12 mmol of Lithium Borohydride (LiBH4) dropwise (2.0 M solution in THF).

    • Causality Insight: LiBH4 is specifically selected over LiAlH4 because it chemoselectively reduces the ester without risking the reductive ring-opening of the highly sensitive methoxy-acetal at C5.

  • Reaction Progression : Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Self-Validating Quench & Workup : Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate.

    • Validation Check: Perform 1H-NMR on the crude product. The protocol is successful if the sharp methyl ester singlet (δ ~3.75 ppm) is completely absent and replaced by a diastereotopic -CH2OH multiplet at δ 3.55-3.65 ppm.

Protocol 2: Vorbrüggen Glycosylation & Anomeric Separation
  • Silylation : Suspend 12 mmol of the target nucleobase (e.g., cytosine) in hexamethyldisilazane (HMDS) with catalytic (NH4)2SO4. Reflux until clear, then concentrate in vacuo.

  • Coupling : Dissolve the crude hydroxymethyl furan (from Protocol 1) and the silylated base in 40 mL of anhydrous 1,2-dichloroethane (DCE) at 0 °C.

  • Lewis Acid Activation : Add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

    • Causality Insight: TMSOTf is chosen over SnCl4. SnCl4 is overly harsh and promotes furan aromatization. TMSOTf provides controlled generation of the oxocarbenium ion. Because the dideoxy furan lacks a 2'-directing group, neighboring group participation is impossible, resulting in an unavoidable α/β anomeric mixture [2, 3].

  • Purification : Quench with saturated NaHCO3, extract with dichloromethane, and purify via silica gel chromatography (gradient: 2% to 10% MeOH in DCM).

    • Validation Check: Confirm the target β-configuration via 2D-NOESY NMR by observing a strong NOE cross-peak between the C1'-proton and the C4'-proton, which is physically impossible in the α-anomer.

Workflow N1 1. Stereocenter Selection (2S,5S) vs (2R,5R) N2 2. Ester Reduction LiBH4, THF, 0°C to RT N1->N2 N3 3. Vorbrüggen Glycosylation Silylated Base, TMSOTf, DCE N2->N3 N4 4. Anomeric Separation Silica Gel Chromatography N3->N4 N5 5. Deprotection & Validation NH3/MeOH, NMR/HPLC N4->N5

Step-by-step experimental workflow for NRTI synthesis from furan precursors.

Quantitative Performance & Data Presentation

While the chemical yields between the two enantiomeric pathways are virtually identical, the pharmacological profiles of the resulting nucleosides differ drastically. The table below summarizes the comparative data when synthesizing Zalcitabine (D-ddC) versus its L-enantiomer (L-ddC).

Parameter(2S,5S)-Isomer Pathway(2R,5R)-Isomer Pathway
Target Product β-D-ddC (Zalcitabine)β-L-ddC
Reduction Yield (LiBH4) >95%>95%
Glycosylation α/β Ratio ~1:1.2~1:1.2
Optical Rotation [α]D +74.0° (c 0.5, H2O)-74.0° (c 0.5, H2O)
Antiviral IC50 (HIV-1) ~0.5 µM~0.5 µM
Cytotoxicity CC50 (CEM cells) ~10 µM (High mitochondrial toxicity)>100 µM (Low mitochondrial toxicity)

Data Interpretation: The (2R,5R) pathway yields L-nucleosides that maintain potent antiviral efficacy while evading recognition by human mitochondrial DNA polymerase-γ, thereby drastically reducing the cytotoxicity commonly associated with D-series NRTIs.

References

  • Synthesis of Nucleosides and Deoxynucleosides via Gold(I)-Catalyzed N-Glycosylation of Glycosyl (Z)-Ynenoates. Organic Letters, American Chemical Society.[Link]

  • Continuous Flow Photochemistry for the Rapid and Selective Synthesis of 2',3'-Dideoxynucleosides. Australian Journal of Chemistry, CSIRO Publishing. [Link]

  • Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. Journal of Organic Chemistry (via PMC).[Link]

Diastereoselectivity Comparison Guide: (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate vs. Alternative Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate synthetic pathways for constructing complex oxygenated heterocycles. The 2,5-disubstituted tetrahydrofuran (THF) motif is a privileged pharmacophore found in numerous nucleoside analogs, polyether antibiotics, and targeted oncology therapeutics. Achieving high diastereomeric excess (de) across the THF ring is notoriously challenging due to the conformational flexibility of five-membered rings.

This guide objectively evaluates the performance of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate as a chiral building block against traditional alternative methodologies. By dissecting the mechanistic causality behind its stereochemical outcomes, we provide a self-validating framework for integrating this substrate into your discovery workflows.

Mechanistic Causality: The Oxocarbenium Advantage

The utility of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate lies in its ability to undergo highly controlled nucleophilic substitution at the anomeric C5 position. When treated with a Lewis acid, the C5-methoxy group is expelled, generating a cyclic oxocarbenium ion.

The causality of the resulting high diastereoselectivity is governed by stereoelectronic effects, often described by Woerpel’s "Inside Attack" model[1]. Because of the steric and dipole-dipole interactions introduced by the C2-carboxylate group, the intermediate oxocarbenium ion adopts a specific envelope conformation where the C2 substituent occupies a pseudo-axial position. Incoming nucleophiles (e.g., silyl enol ethers, allylsilanes) preferentially attack from the concave "inside" face of this envelope. This trajectory maximizes orbital overlap with the π∗ orbital of the oxocarbenium ion while minimizing steric clash, directly causing the formation of the trans-2,5-disubstituted THF as the major diastereomer [1].

Mechanism A (2S,5S)-Acetal Substrate B Lewis Acid Activation (e.g., TiCl4 or BF3) A->B C Oxocarbenium Ion (Envelope Conformer) B->C - MeOH D Inside Attack (Stereocontrol) C->D E trans-2,5-THF (Major Diastereomer) D->E High dr

Mechanistic pathway of oxocarbenium ion formation and diastereoselective inside attack.

Comparative Performance Analysis

To contextualize the performance of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate, we must compare it against two standard alternatives:

  • Alternative 1 (Lactone Alkylation): Direct enolate alkylation of γ -butyrolactone derivatives.

  • Alternative 2 (Acyclic Cyclization): Stereospecific intramolecular SN​2 cyclization of chiral acyclic diols.

Quantitative Data Summary
Performance Metric(2S,5S)-Methyl 5-methoxy-THF-2-carboxylateAlt 1: Lactone Enolate AlkylationAlt 2: Acyclic Diol Cyclization
Typical Diastereomeric Ratio (dr) 90:10 to >95:5 (trans:cis) 60:40 to 80:20>95:5 (Stereospecific)
Step Count (from commercial SM) 1–2 steps 1–2 steps5–7 steps
Mechanistic Stereocontrol Stereoelectronic (Inside Attack)Steric approach (Face shielding)Substrate-controlled inversion
Scalability & Yield High (70–90% yield, Gram scale) Moderate (Yield attrition via polyalkylation)Low (Multi-step linear yield loss)
Nucleophile/Electrophile Scope Broad (Enolates, organometallics)Narrow (Highly reactive electrophiles only)Broad

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating specific in-process checkpoints, researchers can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Stereoselective Allylation of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

This protocol utilizes an allylsilane nucleophile to generate a trans-2,5-disubstituted THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate (1.0 equiv, 5.0 mmol) and allyltrimethylsilane (2.0 equiv, 10.0 mmol) in anhydrous CH2​Cl2​ (0.2 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Activation: Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.2 equiv, 6.0 mmol) over 5 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from colorless to a distinct pale yellow/orange, indicating the successful generation of the oxocarbenium ion .

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO3​ (10 mL). Allow the mixture to warm to room temperature.

  • Extraction & Analysis: Extract with CH2​Cl2​ (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2 (Crude NMR): Before chromatography, record a 1H NMR of the crude mixture. Integrate the newly formed C5 methine proton. The trans-isomer typically resonates further downfield (e.g., δ ~4.1-4.3 ppm) compared to the cis-isomer, providing an immediate, objective dr measurement (expected >90:10).

  • Purification: Isolate the major diastereomer via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 Substrate + Nucleophile in CH2Cl2 (-78 °C) S2 Dropwise Addition of BF3·OEt2 S1->S2 S3 Color Change Check (Oxocarbenium Formed) S2->S3 S4 Quench at -78 °C (Sat. NaHCO3) S3->S4 S5 Crude 1H NMR (Validate dr >90:10) S4->S5

Self-validating workflow for Lewis acid-mediated stereoselective substitution.

Protocol B: Alternative Lactone Alkylation (For Comparison)
  • Enolization: Dissolve γ -butyrolactone derivative (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C. Add LiHMDS (1.1 equiv) dropwise.

  • Alkylation: Stir for 1 hour, then add the alkyl halide (1.5 equiv).

    • Self-Validation Checkpoint: TLC monitoring usually reveals a complex mixture due to competitive dialkylation and poor facial selectivity.

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, and concentrate. The resulting dr rarely exceeds 80:20 without the use of bulky, specialized chiral auxiliaries.

Final Recommendations for Drug Development

When designing a synthetic route toward 2,5-disubstituted tetrahydrofurans, the choice of starting material dictates the efficiency of the entire campaign.

If your target requires strict trans-diastereoselectivity at the 2,5-positions, (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is functionally superior to lactone alkylation. It leverages predictable, stereoelectronic "inside attack" mechanics rather than relying on highly variable steric shielding. Furthermore, it bypasses the grueling step counts associated with acyclic diol cyclizations, accelerating the delivery of final compounds for biological screening.

References

  • Jalce, G., Seck, M., Franck, X., Hocquemiller, R., & Figadère, B. (2004). Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 69(9), 3240-3241. URL:[Link]

  • Sabbatani, J., & Maulide, N. (2016). Temporary Generation of a Cyclopropyl Oxocarbenium Ion Enables Highly Diastereoselective Donor-Acceptor Cyclopropane Cycloaddition. Angewandte Chemie International Edition, 55(23), 6780-6783. URL:[Link]

  • Larsen, C. H., Ridgway, B. H., Shaw, J. T., Smith, D. M., & Woerpel, K. A. (2005). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society, 127(31), 10879-10884. URL:[Link]

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